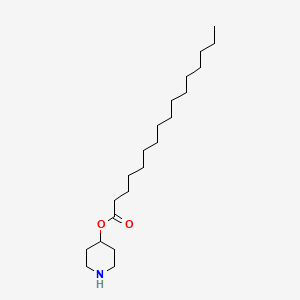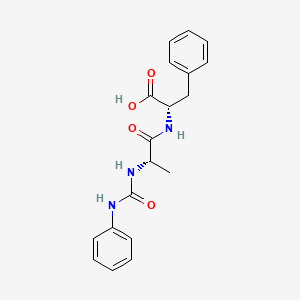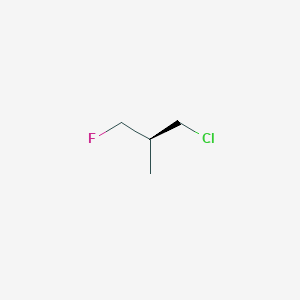
Propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are widely used in various industries, including perfumery and flavoring. This particular ester is characterized by its unique structural components, which include a propanoic acid backbone, a butylthio group, a methyl group, and an ethenyloxyethyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester typically involves the esterification of the corresponding carboxylic acid with an alcohol. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, the removal of water formed during the reaction can shift the equilibrium towards the ester product, increasing the yield.
化学反応の分析
Types of Reactions
Propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can lead to the formation of alcohols.
Substitution: The ester group can be substituted by nucleophiles in nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Hydrolysis: Propanoic acid and 2-(ethenyloxy)ethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学的研究の応用
Propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism of action of propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester involves its interaction with specific molecular targets. In biological systems, esters can be hydrolyzed by esterases to release the corresponding carboxylic acid and alcohol, which can then participate in various metabolic pathways. The presence of the butylthio and ethenyloxy groups may influence the compound’s reactivity and interactions with enzymes.
類似化合物との比較
Similar Compounds
Propanoic acid, ethyl ester: A simpler ester with similar reactivity but lacking the butylthio and ethenyloxy groups.
Propanoic acid, 3-ethoxy-, ethyl ester: Contains an ethoxy group instead of the butylthio group, leading to different chemical properties.
2-Propenoic acid, 3-phenyl-, ethyl ester: Features a phenyl group, which significantly alters its reactivity and applications.
Uniqueness
Propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester is unique due to the presence of the butylthio and ethenyloxy groups, which can impart distinct chemical and biological properties. These groups may enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
670749-32-3 |
|---|---|
分子式 |
C12H22O3S |
分子量 |
246.37 g/mol |
IUPAC名 |
2-ethenoxyethyl 3-butylsulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C12H22O3S/c1-4-6-9-16-10-11(3)12(13)15-8-7-14-5-2/h5,11H,2,4,6-10H2,1,3H3 |
InChIキー |
HXVINIALUAZFAS-UHFFFAOYSA-N |
正規SMILES |
CCCCSCC(C)C(=O)OCCOC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Cyclopropyl-3-[4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B15161154.png)
![(1E)-N,N-Dimethyl-N'-{3-[(methylamino)methyl]phenyl}ethanimidamide](/img/structure/B15161164.png)
![6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B15161169.png)
![Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B15161170.png)

![Imidazo[1,2-A]pyrazin-3-OL](/img/structure/B15161181.png)





![4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B15161222.png)
